

Molecular Identity and Characterization

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Compound Focus: Fobisin 101

Cat. No.: S11208457

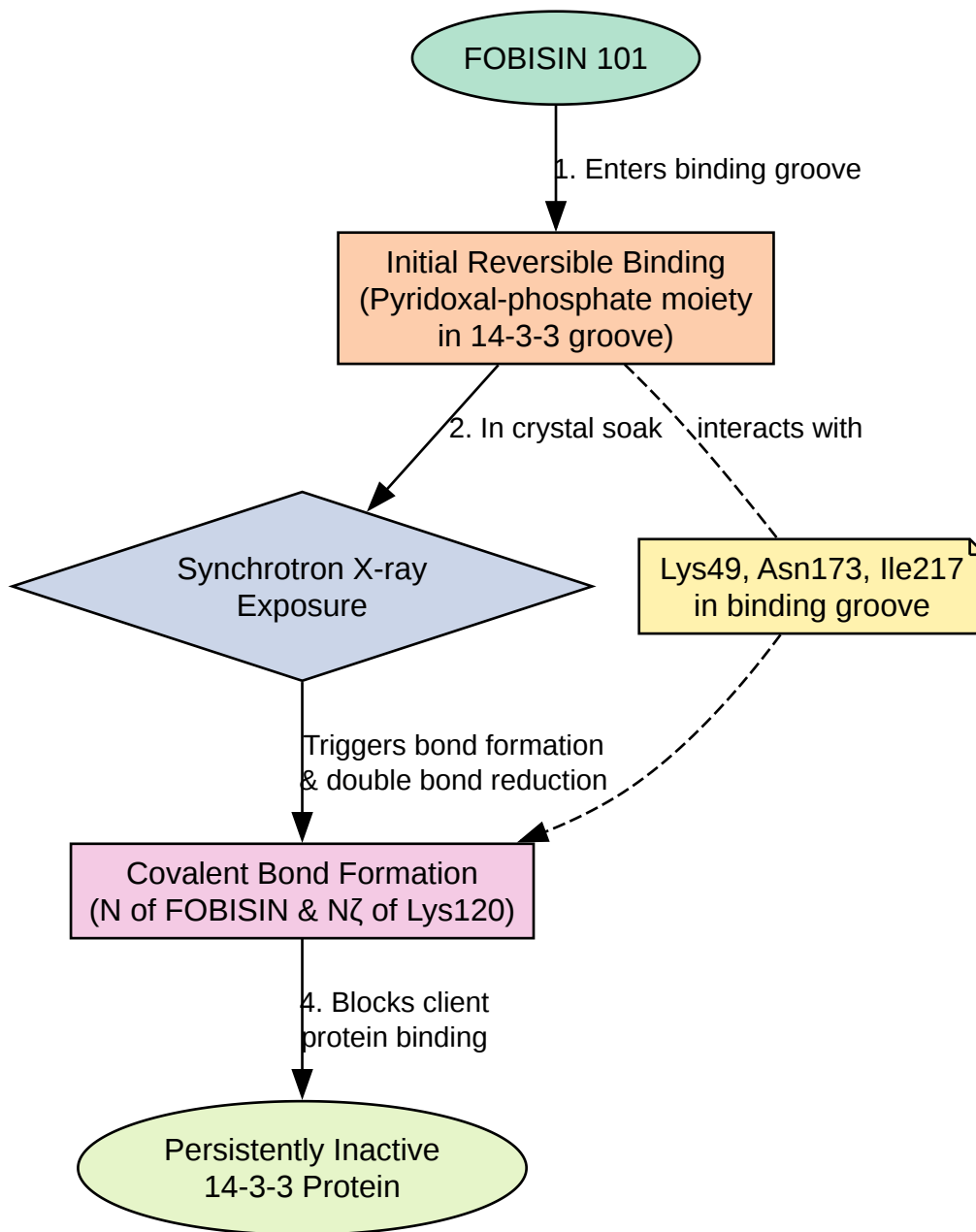
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The table below summarizes the core biochemical characteristics of **FOBISIN 101**.

Property	Description
IUPAC Name	Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazonyl]benzoate [1]
CAS Number	1370281-06-3 [1]
Molecular Formula	$C_{15}H_{11}N_3Na_3O_8P$ [1]
Molecular Weight	461.21 g/mol [1]
Mechanistic Role	Small molecule 14-3-3 protein-protein interaction inhibitor; pSer/Thr-mimetic [2]

Detailed Mechanism of Action

The inhibitory action of **FOBISIN 101** is a multi-stage process that begins with initial binding and can lead to irreversible inactivation.



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Overview of **FOBISIN 101**'s inhibitory mechanism, from initial binding to covalent inactivation.

- **Initial Binding and Non-Covalent Inhibition:** **FOBISIN 101** is structured like a pyridoxal-phosphate moiety linked to a benzoate group [2]. It competitively occupies the conserved, amphipathic phosphopeptide-binding groove of 14-3-3 proteins, acting as a phosphoserine/threonine mimetic. This physically blocks client proteins like Raf-1 and PRAS40 from binding [2].

- **Covalent Inactivation Triggered by Radiation:** A unique aspect of its mechanism was revealed through crystallography. When **FOBISIN 101** was soaked into 14-3-3 ζ crystals and exposed to synchrotron X-ray radiation, an unexpected reaction occurred [2] [3]. The exocyclic nitrogen atom of **FOBISIN 101**'s central diazene group formed a **covalent bond with the terminal nitrogen (N ζ)** of **Lys120** within the binding groove. This covalent adduct leads to persistent inactivation of 14-3-3, suggesting potential for radiation-triggered therapeutic agents [2].

Experimental Evidence of Inhibitory Activity

The biological activity of **FOBISIN 101** has been validated through multiple, complementary biochemical and functional assays, as summarized below.

Assay Type	Target / System	Key Finding	Reported IC ₅₀ / Effect
Fluorescence Polarization [2]	14-3-3 γ + pS259-Raf-1 peptide	Identified from LOPAC library screen	N/A
GST Pull-Down [2]	14-3-3 binding to full-length Raf-1 & PRAS40	Dose-dependent disruption of interaction	Comparable to R18 peptide effect
Quantitative ELISA [2] [1]	14-3-3 ζ / γ + PRAS40	Effective inhibition of binding	9.3 μ M (ζ), 16.4 μ M (γ)
Functional Assay [2] [1]	Stimulation of ExoS ADP-ribosyltransferase	Pan-isoform inhibition	6–19 μ M (across all 7 isoforms)

Structural Insights from Crystallography

The crystal structure of 14-3-3 ζ in complex with **FOBISIN 101** (PDB ID: **3RDH**) provides the mechanistic basis for its action [2] [3].

- **Covalent Linkage:** The defining feature is the covalent diazene adduct between **FOBISIN 101** and **Lys120** of 14-3-3 ζ [2].
- **Key Binding Interactions:**

- The **phosphate group** of **FOBISIN 101** interacts with the side chains of **Lys49** and **Asn173**.
- The **pyridoxal ring** makes van der Waals contact with the side chain of **Ile217**.
- A solvent molecule bridges **Arg56** and **Arg127** [2].
- **Displacement of Phosphate Group:** The covalent bonding causes the phosphate group of **FOBISIN 101** to shift approximately **4 Å** away from the canonical phosphoserine binding site of 14-3-3, toward Lys120. This misplacement and the obstruction of the groove explain the potent inhibitory effect [2].

Key Experimental Protocols

For researchers aiming to validate or work with **FOBISIN 101**, here are the core methodologies from the key studies.

Fluorescence Polarization (FP)-Based Screening

- **Purpose:** High-throughput screening for compounds that disrupt 14-3-3/client binding [2].
- **Procedure:**
 - Incubate 14-3-3 γ protein with a fluorescently-labeled pS259-Raf-1 peptide.
 - Add compounds from a chemical library (e.g., LOPAC).
 - Measure fluorescence polarization. A decrease in polarization indicates displacement of the peptide by an inhibitor [2].

GST Fusion 14-3-3 Affinity Chromatography

- **Purpose:** To confirm disruption of 14-3-3 binding to full-length client proteins [2].
- **Procedure:**
 - Prepare cell lysates containing client proteins (e.g., from stimulated cells).
 - Incubate the lysate with GST-14-3-3 bound to glutathione beads.
 - Add the inhibitor (**FOBISIN 101**) or a control peptide (e.g., R18) to the binding reaction.
 - Wash the beads and elute the bound proteins.
 - Analyze the eluates by Western blotting for client proteins (e.g., Raf-1, PRAS40). Successful inhibition reduces client protein in the eluate [2].

Exoenzyme S (ExoS) ADP-Ribosyltransferase Stimulation Assay

- **Purpose:** A functional, non-binding assay to test 14-3-3 inhibition [2].

- **Procedure:**

- The ADP-ribosyltransferase activity of *Pseudomonas aeruginosa* ExoS is dependent on its interaction with 14-3-3 proteins.
- Set up a reaction containing ExoS, 14-3-3 protein, and its substrate.
- Add **FOBISIN 101** at varying concentrations.
- Measure the decrease in ADP-ribosyltransferase activity (e.g., via radioactivity or other detection methods) compared to the 14-3-3-stimulated level. This directly demonstrates functional disruption of the 14-3-3/ExoS interaction [2].

Future Directions and Therapeutic Potential

FOBISIN 101 represents a pioneering proof-of-concept for a unique class of 14-3-3 inhibitors [2]. Its most striking feature—the X-ray-triggered covalent modification—suggests a potential avenue for developing **radiation-triggered therapeutic agents**. Such molecules could be activated specifically at disease sites, like tumors, receiving radiotherapy, potentially offering a novel synergistic treatment strategy for 14-3-3-mediated diseases such as cancer [2].

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